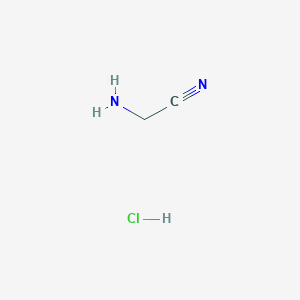

Aminoacetonitrile hydrochloride

描述

Historical Development and Early Research Significance

Early research into aminoacetonitrile (B1212223) and its hydrochloride salt was foundational to understanding its chemical properties and potential applications. Industrially, aminoacetonitrile is produced by the reaction of glycolonitrile (B6354644) with ammonia (B1221849). wikipedia.org A common laboratory preparation of aminoacetonitrile hydrochloride involves the reaction of aminoacetonitrile with hydrogen chloride in a methanol (B129727) solution. sfdchem.com Another method involves the condensation reaction of chloroamine, formaldehyde (B43269), acetic acid, and sodium cyanide to first produce aminoacetonitrile. guidechem.com

Early investigations recognized its bifunctional nature, containing both an amine and a nitrile group, making it a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.orgguidechem.com A key reaction is its hydrolysis to produce glycine (B1666218), the simplest proteinogenic amino acid. guidechem.com This conversion underscored its potential as a precursor to fundamental biological molecules.

Relevance in Prebiotic Chemistry and Origin of Life Studies

The study of this compound has become central to the field of prebiotic chemistry, which seeks to understand the chemical processes that led to the origin of life on Earth. acs.orggwu.edu

The search for simple amino acids like glycine in the interstellar medium (ISM) has been challenging. nih.govarxiv.org This has led scientists to search for its precursors, with aminoacetonitrile emerging as a strong candidate. nih.govarxiv.org In 2008, radio astronomers discovered aminoacetonitrile in the Large Molecule Heimat, a massive gas cloud near the center of our galaxy. wikipedia.org This discovery was significant as it suggested a plausible pathway for the formation of glycine in space. nih.govarxiv.org

Subsequent research has focused on simulating the conditions of the interstellar medium to understand how aminoacetonitrile might form. acs.orgcas.cn Theoretical studies have proposed that aminoacetonitrile could be more resistant to photodestruction by UV radiation than glycine itself, allowing it to survive transport to early Earth via comets or meteorites before undergoing hydrolysis to form glycine. acs.org

Scientists have also investigated the formation of aminoacetonitrile under conditions simulating the primitive Earth. iosrjournals.orgnih.gov The Strecker synthesis, a method to synthesize amino acids from aldehydes, ammonia, and cyanide, is a key proposed prebiotic mechanism for the formation of glycine, with aminoacetonitrile as a crucial intermediate. acs.orgresearchgate.net

Research has shown that the reaction of formaldehyde, hydrogen cyanide, and ammonia in an aqueous solution can lead to the formation of aminoacetonitrile. researchgate.net Studies have also explored the role of mineral surfaces, such as montmorillonite (B579905) clay, in catalyzing the formation of amino acids from precursors like acetonitrile (B52724) under prebiotic conditions. iosrjournals.orgnih.gov These findings support the idea that the necessary building blocks for life could have formed on the early Earth. iosrjournals.orgnih.gov

Broad Academic Research Trajectories and Future Directions

Current and future research on this compound continues to expand. One area of focus is its potential role in the synthesis of peptides. Recent studies have shown that aminonitriles can undergo chemoselective ligation in water to form peptides, bypassing the need for amino acids as intermediates. sciencealert.comspringernature.com This discovery addresses a long-standing "chicken-and-egg" problem in origin-of-life research regarding the formation of the first proteins. sciencealert.com

Furthermore, the study of aminoacetonitrile and its isomers is shedding light on the chemical evolution in hot molecular cores in the interstellar medium. cas.cn Researchers are using quantum chemistry and chemical codes to model the formation and destruction of these molecules, which could help guide future searches for prebiotic molecules in space. cas.cn The investigation of aminoacetonitrile's reactivity and potential to form more complex molecules, such as the nucleic acid base adenine, remains a vibrant area of research. cas.cn

Structure

3D Structure of Parent

属性

IUPAC Name |

2-aminoacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYKTBPRBZDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884212 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-14-9 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Engineering of Aminoacetonitrile Hydrochloride

Mechanistic Investigations of Formation Pathways

The synthesis of aminoacetonitrile (B1212223), a key precursor to the simplest amino acid, glycine (B1666218), is of significant interest in both industrial and prebiotic chemistry. researchgate.net Understanding the mechanistic pathways of its formation is crucial for optimizing reaction conditions and yields. Aminoacetonitrile is inherently unstable and is typically isolated as its more stable hydrochloride salt. guidechem.com

Strecker Reaction and Variants for α-Aminonitrile Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone method for the production of α-amino acids and their nitrile precursors. mdpi.com This one-pot, multi-component reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. mdpi.comwikipedia.org The versatility of the Strecker reaction allows for the synthesis of a wide array of α-aminonitriles by varying the initial aldehyde or ketone. mdpi.comwikipedia.org

Recent advancements have focused on developing greener and more efficient variations of the Strecker reaction. nih.govresearchgate.net These include the use of organocatalysts and solvent-free conditions to improve yields and reduce the reliance on stoichiometric amounts of toxic cyanide reagents. mdpi.comnih.gov

A key step in the Strecker synthesis of aminoacetonitrile involves the formation of methanimine (B1209239) (CH₂NH) from formaldehyde (B43269) and ammonia. This is followed by the nucleophilic addition of cyanide (from HCN or its salt) to the imine. wikipedia.org The reaction mechanism proceeds through the protonation of the carbonyl oxygen of formaldehyde, followed by a nucleophilic attack by ammonia. Subsequent proton exchange and elimination of a water molecule result in the formation of an iminium ion intermediate. The cyanide ion then attacks the iminium carbon to yield the aminonitrile. wikipedia.org

The equilibrium between α-hydroxyacetonitrile (glycolonitrile) and α-aminoacetonitrile in the formaldehyde/hydrogen cyanide/ammonia system is a critical factor. researchgate.net Under certain prebiotic conditions with low ammonia concentrations, the formation of glycolonitrile (B6354644) is heavily favored. researchgate.net

Proton transfer is a fundamental process in the formation of aminoacetonitrile in aqueous solutions. The mechanism of proton transfer can be influenced by the concentration of reactants and the surrounding environment. nih.gov In dilute basic solutions, a "presolvation" or "acceptor-driven" mechanism facilitates proton transfer from water to the hydroxide (B78521) ion. nih.gov As concentrations increase, the mechanism can shift to "donor-driven," where the presolvation of water molecules becomes the governing factor. nih.gov These concerted proton relay mechanisms are crucial for understanding reaction kinetics and optimizing conditions for aminoacetonitrile synthesis in both aqueous and potentially prebiotic icy environments.

Condensation Reactions Utilizing Chloroamine and Sodium Cyanide

An alternative synthetic route to aminoacetonitrile involves the condensation reaction of chloroamine, formaldehyde, and sodium cyanide. guidechem.comgoogle.com This method is typically carried out at low temperatures (below 0°C). guidechem.comgoogle.com The process involves adding a sodium cyanide solution dropwise to a mixture of chloroamine and formaldehyde. Acetic acid is often added concurrently during a portion of the sodium cyanide addition. guidechem.comgoogle.com The resulting aminoacetonitrile can then be converted to its hydrochloride salt by reacting it with a methanol (B129727) solution of hydrogen chloride. guidechem.com

A specific patented method describes the reaction of chloroamine, formaldehyde, water, and acetic acid with a 30-40 wt% sodium cyanide solution. The reaction is maintained at a temperature below 0°C. After the initial reaction, the aminoacetonitrile is isolated and then treated with a methanol solution of hydrogen chloride to yield aminoacetonitrile hydrochloride. guidechem.com

Glycolonitrile and Ammonia Reactions

Industrially, aminoacetonitrile is commonly produced by the reaction of glycolonitrile with ammonia. wikipedia.orgwikipedia.org This reaction involves the substitution of the hydroxyl group of glycolonitrile with an amino group from ammonia, releasing a molecule of water. wikipedia.orgwikipedia.org

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O wikipedia.orgwikipedia.org

To improve the yield and stability of the resulting aminoacetonitrile, certain additives can be introduced into the reaction system. One patented method describes the use of formic acid and a sulfite (B76179) (such as ammonium (B1175870) sulfite) or an acid sulfite in the reaction of glycolonitrile and ammonia. This approach is reported to produce high-purity aminoacetonitrile with good storage stability on an industrial scale. google.com

The following table summarizes a selection of reaction conditions and yields for the synthesis of aminoacetonitrile from glycolonitrile and ammonia in the presence of various additives, based on a patented method.

| Additive(s) | Glycolonitrile Solution | Reaction Time | Yield (%) |

| Formic Acid and Ammonium Sulfite Monohydrate | 50 wt% aqueous solution | 1 hour post-reaction | 96 |

| Formic Acid and Sulfurous Acid Gas | 50 wt% aqueous solution | Not specified | 96 |

| Formic Acid | 50 wt% aqueous solution | Not specified | 97 |

This data is illustrative and based on a specific patented process. google.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a promising alternative for the synthesis of amino acids and their precursors, often under milder conditions and with different starting materials compared to traditional chemical syntheses. nih.govrsc.org While direct electrochemical synthesis of this compound is not widely documented, related electrochemical syntheses of amino acids point to potential future pathways.

For instance, the electrochemical synthesis of various amino acids has been achieved from biomass-derivable α-keto acids and hydroxylamine (B1172632) using a TiO₂ catalyst. rsc.org Another innovative approach demonstrates the synthesis of essential α-amino acids from nitric oxide and α-keto acids using an atomically dispersed iron catalyst. nih.gov These methods highlight the potential for developing electrochemical routes for aminoacetonitrile synthesis, possibly from precursors like glyoxalic acid or other simple organic molecules.

Process Optimization and Green Chemistry Principles in this compound Production

Modern chemical manufacturing places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. The production of this compound is increasingly being examined through the lens of green chemistry, focusing on optimizing reaction conditions, minimizing waste, and employing safer methodologies.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving unstable or hazardous intermediates. flinders.edu.au The synthesis of aminoacetonitrile, which involves the reactive and toxic compound glycolonitrile, is a prime candidate for this technology. wikipedia.org While specific, dedicated literature on the continuous flow synthesis of this compound is nascent, the principles of flow chemistry are highly applicable.

Translating the synthesis into a continuous-flow system would involve pumping reagents through a series of connected tubes or channels, where mixing and reaction occur. flinders.edu.au This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. flinders.edu.au For the exothermic reaction between glycolonitrile and ammonia, a flow reactor provides a much higher surface-area-to-volume ratio, enabling rapid heat dissipation and preventing thermal runaways, a significant safety concern in large-scale batch reactors. flinders.edu.au This precise control can lead to higher yields, improved product quality, and enhanced operational safety. Furthermore, continuous flow systems can confine hazardous reagents and intermediates, minimizing operator exposure. flinders.edu.au

The traditional synthesis of aminoacetonitrile often follows a Strecker-type reaction, using raw materials like formaldehyde, ammonium chloride, and sodium cyanide. google.com While effective, this route presents several environmental and safety challenges, primarily due to the high toxicity of cyanide. Green chemistry principles aim to mitigate these issues.

One of the core principles of green chemistry is atom economy , which measures how many atoms from the reactants are incorporated into the final product. acs.org Routes that generate significant byproducts have low atom economy. Process optimization seeks to improve this by, for example, using catalytic rather than stoichiometric reagents.

Another key aspect is waste prevention . nih.gov A patented method for preparing this compound highlights a process that achieves a molar yield of over 70% and a subsequent hydrochlorination step with over 90% yield, indicating an efficient conversion that minimizes waste from side reactions. google.com Further green considerations include designing for energy efficiency by conducting reactions at ambient or moderately elevated temperatures (e.g., 45-50°C for the salification step) to reduce energy consumption. google.comacs.org The use of water as a solvent in the initial condensation step is also a hallmark of a greener process. google.comresearchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity. greenchemistry-toolkit.org In the synthesis of aminoacetonitrile, catalysts are employed to accelerate the key condensation reaction.

The development of biocatalytic processes represents a further frontier. Enzymes can offer unparalleled specificity, often eliminating the need for protecting groups and reducing the formation of byproducts, which aligns perfectly with green chemistry goals. acs.orgnih.gov While specific biocatalytic routes to aminoacetonitrile are still emerging, the broader field of biocatalytic synthesis of amino acids and their derivatives is rapidly advancing. nih.gov

Synthesis of Novel this compound Derivatives

This compound is a versatile precursor for creating more complex molecules with significant applications, particularly in medicinal chemistry and materials science. wikipedia.org

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and bioactive molecules. researchgate.netnih.govmdpi.com Aminoacetonitrile's bifunctional nature—possessing both an amine and a nitrile group—makes it a valuable starting material for constructing these rings. wikipedia.org

A notable application involves the in situ generation of methanimine (H₂C=NH) from aminoacetonitrile. Methanimine is a highly reactive and synthetically useful intermediate, but it is difficult to handle and store. acs.org By gently heating aminoacetonitrile, it can serve as a precursor to methanimine, which can be immediately trapped in a subsequent reaction. For instance, an aqueous aza-Diels-Alder reaction can be used to trap the generated methanimine with a suitable diene, leading to the formation of piperidine-based N-heterocycles. acs.org This method provides a practical route to novel nitrogen-containing building blocks from simple, readily available starting materials. acs.org

Dipeptide nitriles, which incorporate an amino acid nitrile structure, have emerged as a potent class of reversible enzyme inhibitors, particularly for cysteine proteases. acs.org Aminoacetonitrile derivatives can serve as the C-terminal residue in these dipeptides, where the nitrile group acts as a "warhead" that forms a reversible covalent bond with the active site cysteine of the target enzyme. acs.org

This scaffold has been successfully used to develop powerful inhibitors for several enzymes:

Cathepsin S Inhibitors : A series of dipeptide nitriles have been designed and synthesized as potent and reversible inhibitors of Cathepsin S, an enzyme involved in antigen presentation and immune response. acs.orgnih.gov Structure-activity relationship studies have shown that modifications to the side chains of the dipeptide can dramatically influence inhibitory potency, with some compounds exhibiting nanomolar inhibition. acs.org

Dipeptidyl Peptidase I (DPPI) Inhibitors : Using a dipeptide nitrile framework, potent and selective inhibitors of human DPPI (also known as Cathepsin C) have been identified. nih.govmedchemexpress.com

The synthesis of these inhibitors typically involves the coupling of an N-protected amino acid with an amino acid nitrile, which can be derived from a precursor like aminoacetonitrile. thieme-connect.denih.gov The potency of these compounds highlights the utility of the dipeptide nitrile motif in drug design.

Interactive Data Table: Dipeptide Nitrile Inhibitors

The following table summarizes the inhibitory activity of selected dipeptide nitriles against their target enzymes. IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Dipeptide Nitrile Structure | Target Enzyme | IC₅₀ (nM) | Reference |

| Structure not fully specified | Human Dipeptidyl Peptidase I | Potent Inhibition | nih.gov |

| Leucine-based dipeptide nitrile | Cathepsin S | 11,000 | acs.org |

| n-Butylglycine-based dipeptide nitrile | Cathepsin S | 41 | acs.org |

| Alanine-based dipeptide nitrile | Cathepsin S | 134,000 | acs.org |

Substituted Cyclic Ureas as HIV Protease Inhibitors

This compound is a valuable precursor in the synthesis of substituted cyclic ureas, a class of compounds that have been extensively investigated as potent inhibitors of the human immunodeficiency virus (HIV) protease. nih.gov The development of effective HIV protease inhibitors is a cornerstone of antiretroviral therapy, and the cyclic urea (B33335) scaffold has been identified as a key pharmacophore.

Research has focused on modifying the P1/P1' residues of the cyclic urea core to enhance antiviral activity and improve pharmacokinetic properties. researchgate.net In these synthetic schemes, aminoacetonitrile derivatives can be utilized to construct the side chains that interact with the active site of the protease. The design of these inhibitors is often computer-aided, aiming to displace a critical structural water molecule present only in retroviral proteases, which imparts high selectivity. znaturforsch.com This approach has led to the development of highly potent and orally bioavailable drug candidates like DMP 450, which demonstrates the clinical potential of this class of compounds. znaturforsch.com The synthesis allows for systematic structural modifications, such as the introduction of various benzyl (B1604629) groups on the urea nitrogens, to optimize potency against both wild-type and mutant strains of HIV. researchgate.netznaturforsch.com

Table 1: Examples of Cyclic Urea HIV Protease Inhibitors and Related Compounds

| Compound Name | Description | Reference |

|---|---|---|

| DMP 323 | A lead compound in the development of cyclic urea HIV protease inhibitors. | researchgate.net |

Diazoacetonitrile Generation from this compound

Diazoacetonitrile is a small, highly reactive diazoalkane that has recently gained significant attention in organic synthesis. This compound is a key starting material for the safe and efficient in situ generation of this valuable reagent. sigmaaldrich.com The historical synthesis of diazoacetonitrile was established as early as 1898, but its application was limited due to its instability. sigmaaldrich.com

Modern protocols utilize the diazotization of this compound to produce diazoacetonitrile for immediate use in subsequent reactions, avoiding the isolation of the potentially hazardous free diazo compound. sigmaaldrich.com This in situ method has proven particularly effective in transition metal-catalyzed reactions, such as the highly enantioselective cyclopropanation of alkenes. For instance, using a chiral iron porphyrin catalyst, diazoacetonitrile generated from this compound reacts with a wide range of arylalkenes to produce chiral cyclopropane (B1198618) skeletons with high yields and excellent enantiomeric excess. sigmaaldrich.com This method is scalable and has demonstrated high turnover numbers, making it a practical approach for synthesizing pharmaceutically relevant chiral cyclopropanes. sigmaaldrich.com

Synthesis of Pyrrole (B145914) and Pyrrolizidine Derivatives

This compound is instrumental in the synthesis of substituted pyrroles and related heterocyclic structures like pyrrolizidines. thieme-connect.deznaturforsch.com Pyrroles are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. thieme-connect.de A straightforward and effective method involves the cyclocondensation of enones with this compound. thieme-connect.deznaturforsch.com

In this two-step process, the initial reaction between an enone and this compound in a solvent such as pyridine (B92270) leads to the formation of a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. thieme-connect.deznaturforsch.com This intermediate can then be converted into two different classes of pyrrole derivatives. Microwave-induced dehydrocyanation of the intermediate yields 2,4-disubstituted pyrroles. thieme-connect.deznaturforsch.com Alternatively, oxidation of the dihydropyrrole, for example with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), furnishes 3,5-disubstituted pyrrole-2-carbonitriles. znaturforsch.com This methodology provides an efficient entry into these important classes of heterocycles from readily available starting materials. thieme-connect.deznaturforsch.com

Table 2: Synthesis of Pyrrole Derivatives from Enones and this compound

| Starting Enone (R1, R2) | Intermediate Yield (%) | Final Pyrrole Product | Final Yield (%) | Reference |

|---|---|---|---|---|

| Ph, Ph | 64 | 2,4-Diphenyl-1H-pyrrole | 81 | znaturforsch.com |

| Ph, 2-Naphthyl | 90 | 2-(Naphthalen-2-yl)-4-phenyl-1H-pyrrole | 83 | znaturforsch.com |

Tetrazole-Based Energetic Compounds

Aminoacetonitrile serves as a crucial precursor for creating nitrogen-rich, tetrazole-based energetic materials. nih.govresearchgate.net These compounds are of significant interest in the field of advanced explosives due to their high nitrogen content, thermal stability, and the generation of non-toxic N₂ gas upon detonation, making them "greener" alternatives to traditional explosives. nih.gov

The synthesis often begins with the reaction of aminoacetonitrile with cyanogen (B1215507) azide (B81097) to form an acetonitrile (B52724) derivative of amino(tetrazole). nih.govresearchgate.net This intermediate can undergo further reaction with sodium azide to create more complex structures featuring N-methylene-C bridged tetrazole and amino-tetrazole moieties. nih.govresearchgate.net Subsequent nitration of these compounds can introduce nitroimino groups, further enhancing their energetic properties. nih.govresearchgate.net This synthetic strategy allows for the construction of a variety of energetic salts based on different tetrazole derivatives, providing a pathway to tailor the stability and performance of the resulting materials. nih.govresearchgate.net

Pyridone Annelated Isoindigo Derivatives

The synthesis of pyridone annelated isoindigo derivatives, a class of compounds investigated for their anti-proliferative activities, has been well-documented. researchgate.netresearchgate.net The established synthetic route involves an acid-catalyzed crossed aldol (B89426) condensation reaction. researchgate.net

Specifically, the synthesis is achieved through the reaction of appropriately substituted oxindoles with 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid in refluxing acetic acid. researchgate.netresearchgate.net Extensive searches of the available literature did not reveal a direct synthetic pathway that utilizes this compound as a starting material for this specific class of pyridone annelated isoindigos or their immediate precursors. researchgate.netnih.govresearchgate.net Research has shown that halogen-substituted derivatives of this class, such as the 5'-chloro and 5'-bromo compounds, exhibit potent and selective activity against various cancer cell lines. researchgate.netresearchgate.net

Molecular and Structural Characterization of Aminoacetonitrile Hydrochloride

Polymorphism and Solid-State Characterization

Aminoacetonitrile (B1212223) hydrochloride is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms, while chemically identical, exhibit distinct physical properties due to their different crystal lattice arrangements.

Identification and Characterization of Polymorphic Forms (I, II, III)

Three distinct polymorphic forms of aminoacetonitrile hydrochloride have been identified and are designated as Form I, Form II, and Form III. psu.edursc.orgrsc.orgbgu.ac.il These polymorphs have been characterized using a variety of analytical techniques, including thermal analysis (Differential Scanning Calorimetry), optical microscopy, and X-ray diffraction. psu.edursc.org Form III is the thermodynamically most stable form at room temperature. psu.edu Prismatic crystals of the stable Form III can be obtained by the slow evaporation of either methanolic or saturated aqueous solutions at room temperature. psu.edu

Phase Transformation Studies (e.g., Form III to II to I)

The polymorphic forms of this compound undergo solid-state phase transformations upon heating. psu.edursc.org These transformations are irreversible and occur in a specific sequence: Form III transforms into Form II, which subsequently transforms into Form I. psu.edu These endothermic transitions have been studied using Differential Scanning Calorimetry (DSC) and hot-stage microscopy. psu.edursc.org

Using hot-stage microscopy at a heating rate of 4 °C/min, the transformation of the colorless needles of Form III to Form II is observed at 74 °C. psu.edursc.org At 148 °C, Form II then transforms into the colorless needles of Form I. psu.edursc.org The substance begins to decompose around 159 °C. rsc.org

DSC measurements, conducted at a higher heating rate of 20 °C/min to observe the transformations before decomposition, show slightly different transition temperatures. psu.edu

| Transformation | Transition Temperature (DSC) | Enthalpy of Transition (ΔHt) |

|---|---|---|

| Form III → Form II | 96.8 °C | 1.76 kJ/mol |

| Form II → Form I | 148.0 °C | 7.35 kJ/mol |

Data sourced from Wishkerman and Bernstein (2006). psu.edu

Crystallographic Analysis and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) has been successfully used to determine the crystal structure of the stable polymorph, Form III. psu.edursc.org However, determining the crystal structures of Form I and Form II has proven challenging because the phase transformations are not of the single-crystal-to-single-crystal type; instead, they result in the formation of powder patterns. psu.edursc.org

Form III crystallizes in the orthorhombic crystal system with the polar space group Cmc2₁. psu.edu In the crystal structure, the molecule exists in its ionic state, with the proton transferred from the hydrochloric acid to the amino group. The molecule itself lies on a crystallographic mirror plane. psu.edu The ammonium (B1175870) group (–NH₃⁺) is disordered over two positions. psu.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₅N₂Cl |

| Molecular Weight | 92.53 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 5.026(2) |

| b (Å) | 9.215(4) |

| c (Å) | 9.677(4) |

| Volume (ų) | 448.2(3) |

| Z (formula units/cell) | 4 |

| Calculated Density (mg/m³) | 1.371 |

Data sourced from Wishkerman and Bernstein (2006). psu.edu

Spectroscopic Investigations

Spectroscopic methods are essential for elucidating the molecular structure and vibrational modes of this compound.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy have been utilized to study the vibrational characteristics of this compound, particularly for the stable Form III. psu.edu The spectra provide detailed information about the functional groups present in the molecule. The key vibrational assignments for Form III are summarized below.

| Assignment | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| NH₃⁺ Asymmetric deformation | 1580, 1600 | 1591, 1599 |

| NH₃⁺ Symmetric deformation | 1510, 1520 | 1497 |

| NH₃⁺ Rocking | 1110, 1140 | 1023 |

| CH₂ Asymmetric stretching | 2930 | - |

| CH₂ Symmetric stretching | - | 2956 |

| CH₂ Wagging | 1430 | 1437 |

| CH₂ Twisting | 1330 | 1337 |

| C≡N Stretching | 2270 | 2270 |

| C-C Stretching | 940 | 944 |

| C-N Stretching | 850 | 850 |

Data sourced from Wishkerman and Bernstein (2006). psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation of the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show two main signals. One signal corresponds to the two protons of the methylene (B1212753) group (–CH₂–), and the other corresponds to the three protons of the ammonium group (–NH₃⁺). The integration of these signals would be in a 2:3 ratio, respectively. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing nitrile and ammonium groups.

¹³C NMR: The carbon-13 NMR spectrum is expected to display two distinct signals for the two carbon atoms in the molecule. One signal corresponds to the carbon of the methylene group (–CH₂–), and the other corresponds to the carbon of the nitrile group (–C≡N). nih.gov The different chemical environments of these two carbons lead to their distinct resonance frequencies.

These spectroscopic investigations collectively provide a comprehensive structural profile of this compound, confirming the connectivity of its atoms and the nature of its functional groups.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used for the molecular confirmation of this compound. It provides crucial information about the compound's molecular weight and structural features through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed research findings from mass spectrometric analysis confirm the identity of this compound primarily by observing the protonated molecule of the free base, aminoacetonitrile. The hydrochloride salt itself has a molecular weight of approximately 92.53 g/mol , corresponding to the formula C2H5ClN2. nih.govbldpharm.comchemicalbook.comtcichemicals.com However, under typical soft ionization conditions, such as electrospray ionization (ESI), the compound is detected as the protonated cation of the aminoacetonitrile free base ([H2NCH2CN + H]+). The exact mass of this cation is 92.0141259 Da for the entire salt molecule C2H4N2.ClH. nih.gov The observed ion, however, is typically the protonated free base, which has a monoisotopic mass of approximately 57.045 Da.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this parent ion fragments in a predictable manner, yielding specific product ions. The fragmentation pattern is characteristic of the molecule's structure, which contains both an amino group and a nitrile group. Analysis of these fragments provides definitive structural confirmation. General principles of mass spectrometry suggest that for amines and nitriles, fragmentation often occurs at the bonds adjacent to the functional groups. libretexts.org For instance, the fragmentation of amino acids, which are structurally related, often involves the loss of small neutral molecules like ammonia (B1221849) or water. uni-muenster.de

The primary fragmentation pathways observed for the protonated aminoacetonitrile ion ([M+H]+ at m/z ≈ 57) include:

Loss of Hydrogen Cyanide (HCN): A significant fragmentation pathway for nitriles involves the neutral loss of HCN (≈ 27 Da). This cleavage results in the formation of a prominent fragment ion, methaniminium (B15471056) ([CH2NH2]+), at m/z ≈ 30.

Loss of Ammonia (NH3): Cleavage can also involve the loss of a neutral ammonia molecule (≈ 17 Da), which is a common fragmentation for primary amines. This process would lead to a fragment ion at m/z ≈ 40.

The consistent observation of the correct mass for the molecular ion and the presence of these characteristic fragment ions in the mass spectrum provide unambiguous confirmation of the molecular structure of aminoacetonitrile.

Table 1: Mass Spectrometry Data for Aminoacetonitrile

This interactive table summarizes the key ions observed in the mass spectrum of aminoacetonitrile following soft ionization.

| m/z (Da) | Ion Formula | Description | Neutral Loss |

| ~57 | [C2H5N2]+ | Protonated Molecular Ion (Parent Ion) | - |

| ~40 | [C2H2N]+ | Fragment Ion | NH3 (Ammonia) |

| ~30 | [CH4N]+ | Fragment Ion | HCN (Hydrogen Cyanide) |

Computational Chemistry and Theoretical Modeling of Aminoacetonitrile Hydrochloride

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical studies are fundamental to understanding the intrinsic properties of aminoacetonitrile (B1212223) hydrochloride at the molecular level. These calculations provide detailed information about the molecule's electronic structure, which dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used method for studying molecular and biological systems with high accuracy and relatively low computational cost. longdom.org In the context of aminoacetonitrile and related molecules, DFT is employed to investigate their electronic structure, chemical reactivity, and kinetic stability. researchgate.net By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure, providing a theoretical basis for understanding and predicting chemical behavior. mdpi.com

DFT calculations are crucial for determining key molecular-level descriptors, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and local electron densities. researchgate.netmdpi.com These descriptors help in identifying reactive sites and analyzing the stability of transition states. mdpi.com The accuracy of DFT results heavily relies on the choice of functionals and basis sets. mdpi.com Hybrid functionals, like B3LYP, which incorporate a portion of Hartree-Fock exchange, are commonly used for their balance of accuracy and computational efficiency. nih.gov

For instance, DFT has been used to study the electronic structure of 17β-aminoestrogens to understand their anticoagulant effects, demonstrating the broad applicability of this method in characterizing physicochemical properties and structure-activity relationships. nih.gov

Calculation of Reaction Barriers and Transition States

A significant application of quantum chemistry is the calculation of reaction barriers and transition states, which is essential for understanding reaction kinetics. libretexts.org Transition State Theory (TST) provides a framework for explaining the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org

DFT calculations are instrumental in determining the geometries and energies of transition states, thereby allowing for the calculation of activation energies (ΔH‡) and other thermodynamic activation parameters like the standard entropy of activation (ΔS‡) and Gibbs free energy of activation (ΔG‡). wikipedia.orgacs.org For example, in the study of methanimine (B1209239), a related compound to aminoacetonitrile, DFT calculations at the PBE0-D3/def2-TZVP level of theory were used to compute the reaction barriers for its cyclotrimerization. acs.orgacs.org These calculations revealed a significant activation barrier, providing insight into the stability of methanimine and its protected adducts. acs.orgacs.org

The computed activation barriers can be compared with experimental reaction rates to validate the proposed reaction mechanisms. For example, the calculated barrier for the aza-Diels-Alder reaction between methanimine and 2,3-dimethylbutadiene was found to be in agreement with the observation of a slow reaction at elevated temperatures. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. frontiersin.org By modeling a system as a collection of atoms interacting through classical mechanics, MD simulations can provide mechanistic insights into processes like solvation, conformational changes, and transport phenomena. frontiersin.org

For systems involving acetonitrile (B52724), which is structurally related to aminoacetonitrile, specific force fields have been developed to accurately model its behavior in the liquid phase. The Automated Topology Builder (ATB) and Repository provides force fields for molecular dynamics simulations of biomolecular systems, including those involving small molecules like aminoacetonitrile. uq.edu.au Six-site models for acetonitrile have been shown to reproduce experimental data such as density and heat of vaporization with good agreement. uab.catresearchgate.net

MD simulations have been used to study the adsorption and transport of amino acid molecules at the silica-water-acetonitrile interface. rsc.org These simulations, using umbrella sampling techniques, can elucidate the free energy profiles of molecules as they interact with surfaces, revealing the influence of factors like side-chain polarity on adsorption behavior. rsc.org Such studies are crucial for understanding separation mechanisms in techniques like liquid chromatography. rsc.org

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling plays a vital role in elucidating the complex reaction pathways that lead to the formation of molecules like aminoacetonitrile, particularly in astrophysical environments.

Gas-Phase Reaction Mechanisms

In the gas phase, the formation of aminoacetonitrile is believed to involve key precursors like methanimine (CH₂NH) and hydrogen cyanide (HCN). researchgate.net Theoretical calculations are essential to understand the energetics and feasibility of these gas-phase reactions. For example, the reaction between CH₂NH and HCN on grain surfaces is a proposed pathway for the formation of aminoacetonitrile. researchgate.net

DFT calculations have been employed to investigate the cyclotrimerization of methanimine, a competing reaction pathway. acs.orgacs.org These calculations show a significant activation barrier for this process, suggesting that under certain conditions, methanimine can persist long enough to participate in other reactions, such as the formation of aminoacetonitrile. acs.orgacs.org

Surface-Assisted Reaction Mechanisms (e.g., Icy Grain Surfaces)

In astrophysical environments, the surfaces of icy grains are considered crucial catalytic sites for the formation of complex organic molecules. researchgate.net The formation of aminoacetonitrile is proposed to occur through surface-assisted reactions. researchgate.net

One proposed mechanism is the Strecker synthesis, where the heating of an ice analog containing precursors leads to the formation of aminoacetonitrile. researchgate.net Another pathway involves the vacuum ultraviolet (VUV) irradiation of ice analogs containing acetonitrile and ammonia (B1221849). researchgate.net Computational modeling can help to understand the elementary steps involved in these surface reactions, including the adsorption of reactants onto the surface, their diffusion and reaction, and the subsequent desorption of the product.

The study of the interaction of amino acid-like molecules with surfaces, as investigated through MD simulations at the silica-water-acetonitrile interface, provides a model for understanding how molecules like aminoacetonitrile might behave on icy grain surfaces. rsc.org These simulations can reveal preferred orientations and binding energies, which are critical parameters for modeling surface-catalyzed reactions. rsc.org

Kinetic and Thermodynamic Analyses of Aminoacetonitrile Hydrochloride Transformations

This compound undergoes several temperature-dependent phase transformations, which have been characterized using thermal analysis techniques such as Differential Scanning Calorimetry (DSC). psu.edu These studies provide insight into the thermodynamic stability and kinetic behavior of its different polymorphic forms.

The compound is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III. psu.edu Form III is the stable form at room temperature. Upon heating, it undergoes sequential endothermic solid-solid phase transformations. The transformation from Form III to Form II occurs at approximately 96.8 °C, followed by a transformation from Form II to Form I at 148.0 °C. psu.edu These transformations are rapid, often observed as a front moving through the crystal under a hot-stage microscope. psu.edu The substance begins to decompose around 159 °C. psu.edu

The thermodynamic parameters associated with these phase changes have been quantified. The enthalpy of transformation (ΔHt) provides a measure of the energy change during the transition between polymorphs.

Table 1: Thermodynamic Data for Polymorphic Transformations of this compound psu.edu

| Transformation | Transition Temperature (°C) | Enthalpy of Transformation (ΔHt) (kJ mol⁻¹) |

| Form III → Form II | 96.8 | 1.76 |

| Form II → Form I | 148.0 | 7.35 |

Computational Approaches in Catalyst Design and Optimization for this compound Reactions

Computational chemistry provides powerful tools for understanding and designing catalysts for reactions involving aminoacetonitrile and its derivatives. pnnl.govjnu.ac.in These methods allow for the investigation of reaction mechanisms, the identification of transition states, and the prediction of catalyst performance, thereby guiding experimental efforts to develop more efficient and selective catalytic processes. pnnl.gov

Density Functional Theory (DFT) is a prominent computational method employed to study reactions involving species derived from aminoacetonitrile. For example, in the synthesis of piperidine-based N-heterocycles, methanimine is generated in situ from an aminoacetonitrile precursor. acs.org DFT calculations were used to investigate the transition state of the subsequent aza-Diels-Alder reaction between methanimine and 2,3-dimethylbutadiene. The calculated activation barrier of 29.4 kcal mol⁻¹ for the uncatalyzed reaction was consistent with the experimental observation of a slow reaction at elevated temperatures. acs.org

These computational models can also predict the effect of a catalyst. For the aza-Diels-Alder reaction, it was noted that in an acid-catalyzed scenario in aqueous media, the protonated form of methanimine would be the primary reactant. This protonation is expected to significantly lower the reaction barrier, although it may also introduce reversibility at higher temperatures. acs.org

Furthermore, computational studies are crucial in the field of prebiotic chemistry, where aminoacetonitrile is considered a key precursor to the amino acid glycine (B1666218). acs.orgresearchgate.net Theoretical calculations using methods like CBS-QB3 have been used to map the potential energy surfaces for the conversion of aminoacetonitrile to glycine under various interstellar conditions. researchgate.net These studies help to elucidate the feasibility of different reaction pathways, such as those involving radicals or water molecules, by calculating their respective activation energies. researchgate.net

While direct computational design of catalysts specifically for "this compound" reactions is not widely documented, the principles are broadly applicable. The general approach involves:

Mechanism Elucidation: Using quantum chemical methods to understand the step-by-step process of a transformation. pnnl.gov

Transition State Analysis: Identifying the geometry and energy of the highest-energy point along the reaction coordinate, which governs the reaction rate. pnnl.gov

Catalyst-Substrate Interaction Modeling: Simulating how a potential catalyst interacts with aminoacetonitrile or its derivatives to lower the activation energy of a desired reaction pathway. bakerlab.org

For example, the design of protein catalysts for the Morita-Baylis-Hillman reaction, which involves a Michael addition mechanism, utilized computational tools like Rosetta to create active sites predicted to catalyze the reaction. bakerlab.org Although this example does not directly involve aminoacetonitrile, it demonstrates the methodology of using computational design to create enzyme catalysts for specific organic reactions. bakerlab.org Such approaches could theoretically be applied to design catalysts for transformations of aminoacetonitrile, such as its hydrolysis or other carbon-carbon bond-forming reactions.

Table 2: Computationally Studied Reactions Involving Aminoacetonitrile or its Derivatives

| Reactants | Product/Intermediate | Computational Method | Key Finding |

| Aminoacetonitrile + ˙OH + H₂O | Glycine precursors | CBS-QB3 | Overall activation barrier of 118 kJ mol⁻¹ researchgate.net |

| Methanimine + 2,3-dimethylbutadiene | 4,5-dimethyl-1,2,3,6-tetrahydropyridine | Density Functional Theory (DFT) | Calculated activation barrier of 29.4 kcal mol⁻¹ for the uncatalyzed reaction acs.org |

Biochemical and Biological Research Applications of Aminoacetonitrile Hydrochloride

Role in Amino Acid and Peptide Synthesis

Aminoacetonitrile (B1212223) is a pivotal precursor in the synthesis of glycine (B1666218), the simplest proteinogenic amino acid, and is central to theories on the prebiotic formation of peptides.

Hydrolysis to Glycine

Aminoacetonitrile can be hydrolyzed to form glycine. wikipedia.org This process is significant in industrial synthesis and is a key reaction in proposed prebiotic chemical pathways. The hydrolysis typically proceeds through a glycinamide (B1583983) intermediate, which is then further hydrolyzed to glycine. researchgate.net This reaction pathway is considered a plausible route for the formation of glycine in astrophysical environments, such as on icy grain surfaces in the interstellar medium. researchgate.netnih.gov Computational studies have explored the potential energy surfaces for this conversion, suggesting that under certain conditions, such as the presence of water and hydroxyl radicals, the formation of glycine from aminoacetonitrile can be a thermally favorable process. nih.gov

Anthelmintic Activity of Aminoacetonitrile Derivatives

A significant modern application of aminoacetonitrile chemistry is in the development of Amino-Acetonitrile Derivatives (AADs), a novel class of synthetic anthelmintics used to combat parasitic nematode infections in livestock. researchgate.netnih.gov These compounds are crucial for managing infections, especially with the rise of resistance to older drug classes like benzimidazoles, imidazothiazoles, and macrocyclic lactones. nih.govnih.gov

Mechanism of Action as Nematode-Specific ACh Agonists

AADs function by causing spastic paralysis in susceptible nematodes. wikipedia.org They act as agonists on specific acetylcholine (B1216132) receptors (AChRs) unique to nematodes. merckvetmanual.com Unlike traditional cholinergic anthelmintics that target muscle nAChRs, AADs act on a distinct subset of these receptors. nih.gov The activation of these channels by AADs leads to an uncontrolled influx of ions, causing sustained muscle cell depolarization and irreversible paralysis, which results in the expulsion of the parasite from the host. merckvetmanual.com

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of AADs, including the commercial compound monepantel (B609222), is a specific subunit of the nicotinic acetylcholine receptor family. researchgate.netnih.gov Research has identified this target as being part of the DEG-3 subfamily of nAChRs, which is unique to nematodes. nih.govmerckvetmanual.com Specifically, monepantel and other AADs are agonists of the ACR-23 receptor in nematodes like Caenorhabditis elegans and its homologs in parasitic species such as Haemonchus contortus. researchgate.netembopress.org

Cryo-electron microscopy studies have revealed that AADs like monepantel bind to an allosteric site within the transmembrane domain of the ACR-23 channel. embopress.org This binding, distinct from the acetylcholine binding site in the extracellular domain, wedges into a cleft between subunits, forcing the ion channel into an open state and causing the paralytic effect. embopress.org The specificity of this receptor in nematodes contributes to the low toxicity of AADs in mammals. nih.govnih.gov

Interactive Table: AADs and Their Molecular Target

| Derivative | Commercial Name | Molecular Target | Effect |

|---|---|---|---|

| Monepantel (AAD 1566) | Zolvix® | Nematode-specific nAChRs (DEG-3 subfamily, e.g., ACR-23) | Agonist / Positive Allosteric Modulator |

| AAD-450 | (Lead Compound) | Nematode-specific nAChRs | Agonist |

Resistance Mechanisms and Novel Derivative Development

Despite the initial success of AADs like monepantel against multi-drug-resistant nematodes, resistance has been reported in sheep and goat parasites. researchgate.netembopress.org The mechanisms of resistance are under investigation but are believed to involve genetic changes in the target receptor that reduce drug binding or efficacy.

The emergence of resistance has spurred the development of new derivatives and strategies to extend the lifespan of this drug class. researchgate.net Research efforts focus on:

Synthesizing Novel Derivatives: The initial development of monepantel involved synthesizing and testing over 700 AAD molecules to optimize activity. embopress.org Ongoing research continues to explore the structure-activity relationship to create compounds effective against resistant strains.

Combination Therapies: Using AADs in combination with anthelmintics from other classes (e.g., macrocyclic lactones) is a strategy being explored to slow the development of resistance. researchgate.net Modeling studies suggest that such combinations can be effective even when low-level resistance to one of the components already exists. researchgate.net This approach aims to make it more difficult for a parasite population to develop resistance to multiple modes of action simultaneously.

Enzyme Inhibition Studies

Aminoacetonitrile and its derivatives, particularly dipeptidyl nitriles, have emerged as a promising class of enzyme inhibitors. The nitrile group can act as a "warhead," interacting with the active site of certain enzymes, leading to potent and often reversible inhibition. This characteristic has been exploited in the design of inhibitors for various proteases.

Cathepsin S is a cysteine protease that plays a crucial role in the immune system by participating in the process of antigen presentation. Its involvement in various autoimmune diseases and other pathologies has made it an attractive target for therapeutic intervention. Dipeptidyl nitriles, which can be synthesized using aminoacetonitrile derivatives as key building blocks, have been identified as potent and reversible inhibitors of Cathepsin S. acs.org

The design of these inhibitors often involves creating a peptide-like structure that mimics the natural substrate of the enzyme. The nitrile group is positioned to interact with the catalytic cysteine residue (Cys25) in the active site of Cathepsin S. This interaction is typically reversible, which can be advantageous in drug design as it may reduce the risk of off-target effects associated with irreversible inhibitors. acs.org

Research has led to the development of a variety of dipeptidyl nitrile inhibitors with high potency against human Cathepsin S. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitor structure for improved potency and selectivity. For instance, modifications to the P2 and P3 positions of the dipeptide scaffold have been shown to significantly influence the inhibitory activity and selectivity against other related cathepsins like Cathepsin K and Cathepsin L. nih.gov

One study reported a series of dipeptide nitriles that demonstrated nanomolar inhibition of Cathepsin S and showed efficacy in a human B cell line. acs.org The first X-ray crystal structure of a reversible inhibitor bound to Cathepsin S was also reported, providing valuable insights into the binding mode and facilitating further structure-based design of more potent inhibitors. acs.org

Table 1: Examples of Dipeptidyl Nitrile-Based Cathepsin S Inhibitors

| Compound | Structure | IC₅₀ (nM) for human Cathepsin S | Selectivity Profile | Reference |

| Compound 12 | 3-biphenyl sulfonamide derivative | 4.02 (Kᵢ) | Selectivity ratio Cathepsin S/K = 5.8; S/L = 67 | nih.gov |

| Compound 24 | 4'-fluoro-4-biphenyl sulfonamide derivative | 35.5 (Kᵢ) | Selectivity ratio Cathepsin S/K = 57; S/L = 31 | nih.gov |

| BI-1124 | Not explicitly a dipeptidyl nitrile, but a potent inhibitor | 7 | Good selectivity against Cathepsins K, B, and L (>40-fold) | opnme.com |

| Dipeptide Nitrile 1a | 2,4-difluorobenzoyl at P3 | Potent inhibitor of Cathepsin B, analogous to Cathepsin S inhibitors | - | acs.org |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. The table presents a selection of inhibitors to illustrate the structural diversity and potency. The development of these inhibitors often involves synthetic routes where aminoacetonitrile or its derivatives can serve as foundational elements for the aminonitrile portion of the molecule.

Human Immunodeficiency Virus (HIV) protease is an aspartyl protease that is essential for the life cycle of the virus. It cleaves newly synthesized polyproteins to generate mature protein components of the virion. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS. nih.gov

The design of HIV protease inhibitors has heavily relied on the concept of peptidomimetics. These are molecules that mimic the structure of the natural peptide substrates of the enzyme but are modified to be resistant to cleavage. nih.gov While a direct, widespread application of aminoacetonitrile hydrochloride as a starting material for currently approved HIV protease inhibitors is not extensively documented in publicly available literature, its potential as a building block for novel peptidomimetic scaffolds is significant.

Aminoacetonitrile provides a simple α-amino acid surrogate. Its nitrile group can be chemically transformed into other functional groups, or it can be incorporated to create non-natural amino acid residues. These non-natural components can be crucial for optimizing the binding affinity, metabolic stability, and pharmacokinetic properties of the inhibitors. The synthesis of many HIV protease inhibitors involves the use of complex, chiral building blocks that are often derived from amino acids. nih.gov The principles of using amino acid-like synthons are central to this field.

For instance, the development of inhibitors often involves creating hydroxyethylamine or hydroxyethylene isosteres to mimic the transition state of peptide bond hydrolysis. nih.gov While the primary focus has been on derivatives of naturally occurring amino acids, the exploration of novel, non-natural building blocks is an ongoing area of research to combat drug resistance. nih.gov The versatility of this compound makes it a candidate for the synthesis of such novel fragments that could be incorporated into future generations of HIV protease inhibitors.

Research into novel HIV protease inhibitors continues to explore diverse chemical scaffolds to overcome the challenge of drug-resistant viral strains. The use of unique building blocks to create inhibitors with novel binding modes is a key strategy. The fundamental chemistry of this compound, providing a compact and reactive scaffold, aligns with the innovative approaches required in this field of drug discovery.

Table 2: Key Classes of HIV Protease Inhibitors and their General Features

| Inhibitor Class | General Structural Features | Role of Peptidomimetics |

| Peptidomimetic Inhibitors | Contain peptide-like backbones with non-hydrolyzable isosteres (e.g., hydroxyethylamine, hydroxyethylene) that mimic the transition state of peptide cleavage. nih.gov | Central to the design, these inhibitors are built from amino acid-like components to fit into the enzyme's active site. nih.gov |

| Non-peptidic Inhibitors | Lack a traditional peptide backbone but are still designed to bind to the active site of the protease. wikipedia.org | While not directly peptide-based, their design often benefits from the structural understanding gained from peptidomimetic inhibitors. |

Environmental Fate and Degradation Studies of Aminoacetonitrile Hydrochloride

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of aminoacetonitrile (B1212223) is anticipated to be a significant pathway for its removal from the environment. The process likely involves enzymatic hydrolysis, similar to other nitrile compounds.

Standardized screening and simulation tests for the ready and inherent biodegradability of aminoacetonitrile hydrochloride in aquatic and terrestrial environments are not well-documented in the available literature. While safety data sheets suggest the substance is not expected to persist, specific data from tests such as OECD Guideline studies (e.g., 301, 303, 307, 308) are not readily found. scbt.comthermofisher.com

However, the biodegradability of related compounds provides some insight. For instance, α-alanine-N,N-diacetic acid, a derivative, exhibits good biodegradability of over 90% in a 28-day test. google.com Furthermore, microbial transformation of glycinonitrile (aminoacetonitrile) into glycine (B1666218) has been demonstrated. A fungus, Fusarium oxysporum, isolated from soil, was found to possess a nitrile hydrolase capable of this conversion, indicating a plausible biological degradation route. science.gov

The primary degradation pathway for aminoacetonitrile, whether through biotic or abiotic hydrolysis, is the conversion to the amino acid glycine. science.gov This transformation is understood to proceed through an intermediate, glycinamide (B1583983).

The proposed pathway is a two-step process:

Hydration of the nitrile group: Aminoacetonitrile is hydrated to form glycinamide. This reaction can be catalyzed by nitrile hydratase enzymes found in various microorganisms. science.gov

Hydrolysis of the amide group: The intermediate, glycinamide, is subsequently hydrolyzed to glycine and ammonia (B1221849). This step is often catalyzed by amidase enzymes.

Therefore, the key degradation products identified are:

Glycinamide

Glycine

Ammonia

Glycine is a naturally occurring amino acid and is readily metabolized by a wide variety of organisms in both aquatic and terrestrial environments.

Hydrolysis Studies and pH Dependence

Hydrolysis is a key abiotic degradation process for aminoacetonitrile. The reaction is sensitive to pH, with the rate influenced by the concentration of hydroxide (B78521) ions. acs.org Studies focused on prebiotic synthesis have confirmed that aminoacetonitrile hydrolyzes to form glycine. acs.org

In one study simulating conditions on Saturn's moon Titan, the alkaline hydrolysis of aminoacetonitrile was investigated. The study demonstrated that the conversion to glycine is dependent on temperature and the concentration of ammonia, which acts as the base catalyst. While these conditions (low temperature and high ammonia concentration) are not typical of terrestrial environments, the results confirm the chemical pathway and its base-catalyzed nature. acs.org The reaction was found to follow first-order kinetics under specific conditions. acs.org

Table 1: Rate Constants for Aminoacetonitrile Hydrolysis in Ammonia Solution This table presents data from a study simulating non-terrestrial conditions and may not be representative of typical environmental hydrolysis rates.

| Reactant | Ammonia Conc. (%) | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| Aminoacetonitrile | 15 | 21 | 1.1 x 10⁻⁷ |

Source: Adapted from research on aminonitrile alkaline hydrolysis. acs.org

Photodegradation and Other Abiotic Transformation Processes

Information regarding the photodegradation of this compound under terrestrial environmental conditions is scarce. Studies on its photochemical properties have been conducted in the context of astrophysical conditions, involving high-energy vacuum ultraviolet (VUV) irradiation of molecular ice samples. researchgate.netresearchgate.net These studies are not representative of the degradation that would occur under solar radiation at the Earth's surface.

There is no readily available data from standardized tests on the direct or indirect photolysis of aminoacetonitrile in aqueous solutions or on soil surfaces. Similarly, information on other abiotic transformation processes, such as oxidation by hydroxyl radicals in water or the atmosphere, is lacking. acs.org Given that the compound is a salt and has very low volatility, atmospheric degradation pathways are considered less relevant.

Environmental Monitoring and Occurrence

There is no significant data available from environmental monitoring programs detailing the occurrence of this compound in water, soil, or sediment. environmentclearance.nic.in Its primary interest in detection has been in astrophysics, where it was identified in a gas cloud in the interstellar medium. science.gov

Based on its chemical properties, its fate in the environment can be predicted qualitatively. As a water-soluble salt, it is expected to be mobile in soil and aquatic systems. thermofisher.com One safety data sheet provides the following estimations for its environmental behavior, although the empirical data behind these classifications is not provided. scbt.com

Table 2: Estimated Environmental Persistence and Mobility of Aminoacetonitrile

| Medium | Persistence | Bioaccumulation | Mobility |

| Water/Soil | Low | Low | High |

| Air | No Data Available | - | - |

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet. scbt.com

The high mobility suggests a potential to leach into groundwater if released to soil. However, this is likely offset by its susceptibility to biodegradation and hydrolysis, which would limit its persistence and transport over long distances.

Emerging Applications and Interdisciplinary Research of Aminoacetonitrile Hydrochloride

Materials Science Applications

The unique chemical structure of aminoacetonitrile (B1212223) hydrochloride has led to its investigation in advanced materials, particularly in the renewable energy sector.

Research into improving lithium-ion battery performance has focused on developing novel electrolytes with high ionic conductivity and stability. Acetonitrile (B52724) (AN) is a promising solvent for electrolytes due to its high conductivity and oxidative stability. ceramics.orgresearchgate.net However, its practical use is hindered by its low stability against reduction at the graphite (B72142) anode. ceramics.orgresearchgate.net

To overcome this, researchers are exploring strategies such as creating superconcentrated or localized high-concentration electrolytes (LHCEs), where all solvent molecules are bound to the lithium cations, enhancing reductive stability. researchgate.netnih.gov Another key strategy is the use of additives that form a stable solid electrolyte interphase (SEI) on the anode surface. researchgate.netresearchgate.net Additives like vinylene carbonate (VC), ethylene (B1197577) sulfite (B76179), and fluoroethylene carbonate (FEC) have been shown to suppress the decomposition of acetonitrile-based electrolytes. researchgate.netresearchgate.net While extensive research is ongoing to stabilize acetonitrile-based systems, there is currently no specific data from the reviewed sources indicating the use of aminoacetonitrile hydrochloride itself as a primary additive for electrolyte stabilization.

In the field of solar energy, this compound has been identified as a valuable additive in the fabrication of perovskite solar cells (PSCs). Although PSCs have shown remarkable power conversion efficiencies (PCE), their long-term stability remains a significant challenge, restricting practical application. science.gov

Recent research demonstrates that using this compound as a "three-in-one" passivating agent can significantly improve both the efficiency and stability of PSCs. Its introduction helps to regulate the distribution of residual lead iodide (PbI2), a common defect in perovskite films, by diminishing the formation of oversized PbI2 clusters. science.gov This passivation of defects at the grain boundaries and surface of the perovskite layer leads to a higher quality crystal structure. As a result, PSCs modified with this compound have achieved champion efficiencies of 25.24% with an exceptionally high fill factor of 87.61%. science.gov Furthermore, the enhanced stability allows the cells to retain 80% of their initial efficiency after 1200 hours of continuous illumination. science.gov

Table 1: Performance of Perovskite Solar Cells Modified with this compound

| Performance Metric | Value | Source |

| Champion Power Conversion Efficiency (PCE) | 25.24% | science.gov |

| Fill Factor (FF) | 87.61% | science.gov |

| Stability (after 1200 hrs) | Retains 80% of initial efficiency | science.gov |

Agrochemical Research

This compound serves as a key intermediate in the synthesis of various agrochemical products. Its reactivity is leveraged to build more complex molecules used in crop protection and management. It is a known precursor in the preparation of the plant regulator thiadizuron. The compound's utility also extends to the synthesis of advanced herbicides and fungicides, where its chemical structure allows for the creation of next-generation formulations designed to combat resistant weed and pathogen species.

Industrial Process Optimization and Scale-Up Considerations

The industrial production of this compound involves well-defined chemical processes that are subject to optimization for yield, purity, and cost-effectiveness. A common synthesis method involves a two-step process. First, aminoacetonitrile is generated through a condensation reaction using raw materials like ammonium (B1175870) chloride, formaldehyde (B43269), and sodium cyanide, with acetic acid sometimes used as a catalyst. google.com In the second step, the crude aminoacetonitrile is reacted with a methanol (B129727) solution of hydrogen chloride to precipitate the stable hydrochloride salt. google.com

Table 2: Example of Industrial Synthesis Parameters

| Step | Reactants/Reagents | Key Conditions | Outcome | Source |

| 1. Condensation | Ammonium chloride, formaldehyde, sodium cyanide, water, acetic acid | Reaction below 0°C | Crude aminoacetonitrile | google.com |

| 2. Salification | Aminoacetonitrile, hydrogen chloride in methanol | 45-50°C for 1-2 hours, then cool to <5°C | This compound | google.com |

Pharmaceutical Intermediates in Drug Discovery and Development

The most significant application of this compound is as a versatile intermediate in the pharmaceutical industry. biosynth.com It serves as a fundamental building block for a range of therapeutic agents.

It is a crucial starting material for a class of anthelmintic (anti-parasitic) drugs known as amino-acetonitrile derivatives (AADs). nih.govsemanticscholar.org The most prominent member of this class is Monepantel (B609222) (AAD 1566), a novel veterinary medicine used to treat gastrointestinal nematode infections in livestock, particularly sheep. nih.govnih.gov Monepantel is valued for its efficacy against nematode strains that have developed resistance to older classes of anthelmintics. nih.govnih.gov

Beyond veterinary medicine, this compound is used to synthesize dipeptide nitriles, which have been investigated as potent and reversible inhibitors of cathepsin S, an enzyme implicated in immune disorders. semanticscholar.org It is also a precursor for substituted cyclic ureas studied as potential HIV protease inhibitors and for the anti-inflammatory drug iguratimod, used in the treatment of autoimmune diseases like rheumatoid arthritis. biosynth.com More recently, its structural motifs are being explored in the development of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies that connect a potent cytotoxic agent to a monoclonal antibody. frontiersin.orgnih.gov

Table 3: Pharmaceutical Applications of this compound

| Therapeutic Area | Drug/Compound Class | Specific Example/Target | Source(s) |

| Veterinary Parasitology | Amino-acetonitrile Derivatives (AADs) | Monepantel | nih.govsemanticscholar.orgnih.gov |

| Immunology/Inflammation | Cathepsin S Inhibitors | Dipeptide nitriles | semanticscholar.org |

| Immunology/Inflammation | Anti-inflammatory drug | Iguratimod | biosynth.com |

| Antiviral | HIV Protease Inhibitors | Substituted cyclic ureas | semanticscholar.org |

| Oncology (Emerging) | Antibody-Drug Conjugates (ADCs) | Linker technology component | frontiersin.orgnih.gov |

Challenges and Future Research Directions

Addressing Stability and Handling Challenges in Aminoacetonitrile (B1212223) Research

A primary challenge in working with aminoacetonitrile is its inherent instability in its free base form at room temperature. wikipedia.org This instability arises from the incompatibility of the nucleophilic amine and the electrophilic nitrile groups within the same molecule. wikipedia.org To enhance stability, it is commonly converted to its salt form, such as aminoacetonitrile hydrochloride. wikipedia.orgcymitquimica.com The hydrochloride salt appears as a white to off-white or light brown crystalline solid. cymitquimica.comchemicalbook.comchemdad.com

However, the hydrochloride salt itself presents handling challenges, most notably its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. chemicalbook.comchemdad.com This requires storage in a dry, cool, well-ventilated place with tightly sealed containers, often under an inert atmosphere. chemdad.comfishersci.comchemicalbook.com

Safe handling of this compound is paramount due to its toxicity. It is classified as toxic if swallowed and harmful if it comes into contact with skin or is inhaled. fishersci.comscbt.com The compound can cause serious eye irritation, skin irritation, and may lead to respiratory irritation. fishersci.comchemicalbook.comscbt.com Consequently, stringent safety protocols are required for its handling.

Key Handling and Safety Procedures:

Personal Protective Equipment (PPE): Use of protective gloves, clothing, and tightly fitting safety goggles is mandatory to prevent skin and eye contact. fishersci.comchemicalbook.com

Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing dust. fishersci.comscbt.com If exposure limits are exceeded, an approved respirator is necessary. fishersci.com

Engineering Controls: Eyewash stations and safety showers must be readily accessible near the workstation. fishersci.com